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Overview
Description
“Stocal Super” is a compound that has garnered significant attention in recent years due to its unique properties and potential applications. It is primarily known for its role in energy storage devices, particularly supercapacitors, where it serves as an electrode material. The compound’s high specific capacity and good cycling durability make it a promising candidate for high-energy density applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “Stocal Super” involves a one-pot hydrolysis-assisted crosslinking carbonization method. This process includes the generation of carbonized polymer dots through the crosslinking and carbonization of ethylenediamine and tetraethyl orthosilicate under hydrothermal conditions. The carbonized polymer dots are then embedded in silica microspheres through a simultaneous hydrolysis reaction of tetraethyl orthosilicate .
Industrial Production Methods
In an industrial setting, the production of “Stocal Super” can be scaled up by optimizing the hydrothermal conditions and ensuring the consistent quality of the raw materials. The process involves maintaining precise temperature and pressure conditions to achieve the desired properties of the final product. The use of automated systems for mixing and reaction control can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
“Stocal Super” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “Stocal Super” under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of various oxides, while reduction can yield different reduced forms of the compound
Scientific Research Applications
“Stocal Super” has a wide range of scientific research applications, including:
Chemistry: Used as an electrode material in supercapacitors, enhancing energy storage capabilities.
Medicine: Investigated for drug delivery systems and diagnostic tools.
Industry: Utilized in the development of high-performance batteries and other energy storage devices
Mechanism of Action
The mechanism by which “Stocal Super” exerts its effects involves its interaction with various molecular targets and pathways. In supercapacitors, the compound’s high specific surface area and conductivity facilitate efficient charge storage and transfer. The carbonized polymer dots embedded in silica microspheres provide a stable structure that enhances the compound’s performance and durability .
Comparison with Similar Compounds
Similar Compounds
Graphene: Known for its high surface area and excellent electrical conductivity, but can be expensive and difficult to produce on a large scale.
Carbon Nanotubes: Offer high conductivity and mechanical strength but have challenges related to uniformity and cost.
Activated Carbon: Widely used in supercapacitors due to its high surface area, but may have lower conductivity compared to “Stocal Super”.
Uniqueness
“Stocal Super” stands out due to its combination of high specific capacity, good cycling durability, and relatively straightforward synthesis process. Unlike graphene and carbon nanotubes, it can be produced using more accessible raw materials and simpler methods, making it a more cost-effective option for large-scale applications .
Properties
CAS No. |
75217-24-2 |
---|---|
Molecular Formula |
C32H40Cl2N3O6PS |
Molecular Weight |
696.6 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3 |
InChI Key |
POBVJVSSUNGWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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